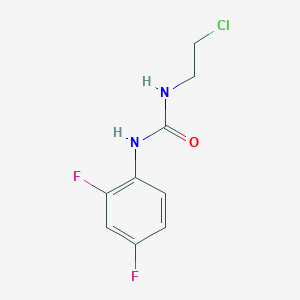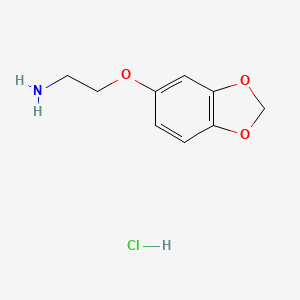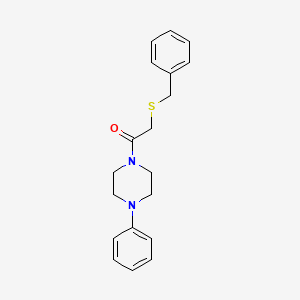![molecular formula C14H14F3N5O2S B2814591 N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415562-19-3](/img/structure/B2814591.png)
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a pyrimidine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the pyrimidine ring, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide
- N,N,4-Trimethyl-2-[[2-methyl-6-(fluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide
Uniqueness
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c1-6-10(12(24)22(3)4)25-13(18-6)21-11(23)8-5-9(14(15,16)17)20-7(2)19-8/h5H,1-4H3,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXLBVLFAUCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)
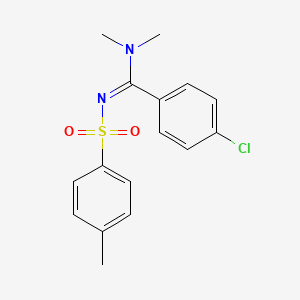
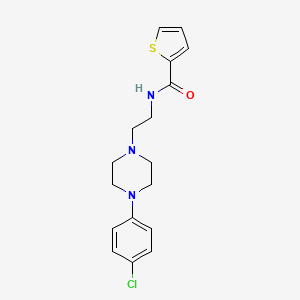
![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)
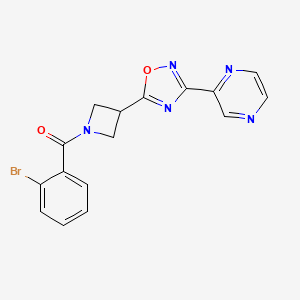
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2814516.png)
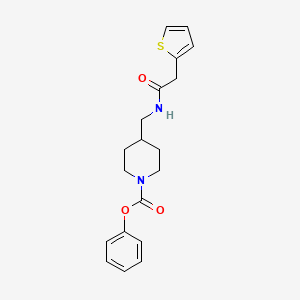
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)

![N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2814524.png)
